Cyanomethyl dodecyl carbonotrithioate

Catalog No.
S1915424
CAS No.
796045-97-1
M.F
C15H27NS3
M. Wt
317.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanomethyl dodecyl carbonotrithioate

CAS Number

796045-97-1

Product Name

Cyanomethyl dodecyl carbonotrithioate

IUPAC Name

2-dodecylsulfanylcarbothioylsulfanylacetonitrile

Molecular Formula

C15H27NS3

Molecular Weight

317.6 g/mol

InChI

InChI=1S/C15H27NS3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15(17)19-14-12-16/h2-11,13-14H2,1H3

InChI Key

URUIKGRSOJEVQG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSC(=S)SCC#N

Canonical SMILES

CCCCCCCCCCCCSC(=S)SCC#N

The exact mass of the compound Cyanomethyl dodecyl carbonotrithioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyanomethyl dodecyl carbonotrithioate (CAS 796045-97-1) is a highly effective chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. As a trithiocarbonate, it is structurally optimized for controlling the polymerization of more activated monomers (MAMs), such as acrylates, styrenes, and acrylamides. Its key structural features—a dodecyl R-group that imparts hydrophobicity and solubility in organic media, and a cyanomethyl Z-group that provides high reactivity—are critical for achieving polymers with low polydispersity (PDI) and high end-group fidelity. These attributes position it as a strategic choice for synthesizing well-defined homopolymers and complex block copolymers.

Substituting Cyanomethyl dodecyl carbonotrithioate with a seemingly similar CTA, such as a dithiobenzoate or a trithiocarbonate with a different R- or Z-group, can lead to process failure or out-of-spec material. The choice of the thiocarbonylthio group (the Z-group) dictates monomer compatibility; trithiocarbonates are well-suited for acrylates and styrenes, while dithiobenzoates may show poor control or significant retardation. The leaving group (the R-group) modulates reinitiation efficiency and can affect reaction kinetics. Furthermore, the dodecyl chain provides specific solubility and stability characteristics, particularly in aqueous or multiphase systems, that a more hydrophilic or short-chain analog would lack. A generic substitution risks slower reaction rates, higher polydispersity, and failed block copolymer synthesis, making precise CTA selection a critical procurement decision.

Processability Benefit: Superior Hydrolytic Stability in Basic Aqueous Media

In a direct comparison, a trithiocarbonate featuring a dodecyl group (Rtt-05) demonstrated significantly higher stability under basic conditions (pH ≥ 10, 60 °C) than a hydrophilic analog without the long alkyl chain (Rtt-17). The dodecyl chain enables the formation of micelles in water, which shields the trithiocarbonate group from hydrolysis. After 24 hours at pH 10 and 60 °C, the dodecyl-containing CTA showed minimal degradation, whereas the hydrophilic comparator showed significant decomposition.

Evidence DimensionHydrolytic Stability (Degradation after 24h)
Target Compound DataMinimal degradation (inferred for dodecyl-containing CTA)
Comparator Or BaselineSignificant degradation (hydrophilic CTA Rtt-17)
Quantified DifferenceQualitatively superior stability under basic, heated conditions
ConditionsAqueous solution, pH 10, 60 °C for 24 hours

For emulsion polymerization or formulating polymers in basic aqueous systems, this stability prevents CTA degradation, ensuring controlled polymerization and high end-group fidelity.

Precursor Suitability: High Control in Acrylate Polymerization for Low-Dispersity Polymers

Trithiocarbonates with a cyano-alkyl activating group and a dodecyl chain are highly effective for producing well-defined polyacrylates. For example, the thermal RAFT polymerization of methyl acrylate using the closely related 2-cyano-2-propyl dodecyl trithiocarbonate yielded poly(methyl acrylate) with excellent molecular weight control and a very low dispersity (Đ) of 1.09. This level of control is characteristic of this CTA class and is often superior to dithiobenzoate agents, which can exhibit retardation with acrylates.

Evidence DimensionPolymer Dispersity (Đ or PDI)
Target Compound Data1.09 (for a closely related trithiocarbonate)
Comparator Or BaselineHigher dispersity or retardation often observed with dithiobenzoates
Quantified DifferenceAchieves Đ near theoretical limits (1.0), indicating superior control
ConditionsThermal RAFT polymerization of methyl acrylate

Achieving a low dispersity is critical for applications requiring uniform material properties, such as in high-performance adhesives, coatings, and the synthesis of clean block copolymers.

Workflow Fit: Enables Efficient Polymerization of Styrene with Reduced Retardation

The combination of a trithiocarbonate core and a cyano-containing activating group is advantageous for the efficient polymerization of styrene. Studies show that while some RAFT agents, like cumyl dithiobenzoate, cause significant rate retardation in styrene polymerization, this effect is alleviated by using a CTA with a more effective initiating species like the cyano-isopropyl radical. The cyanomethyl group in this compound functions similarly as a good homolytic leaving group, facilitating reinitiation and minimizing retardation. This leads to faster conversion and improved process throughput compared to less optimized RAFT agents.

Evidence DimensionPolymerization Rate Retardation
Target Compound DataReduced retardation (inferred from cyanomethyl group and trithiocarbonate class)
Comparator Or BaselineMarked retardation observed with cumyl dithiobenzoate
Quantified DifferenceHigher process efficiency and shorter reaction times
ConditionsBulk thermal polymerization of styrene

For industrial or large-scale lab synthesis, minimizing retardation is key to reducing batch times, increasing throughput, and improving overall process economics.

Scenario 1: Synthesis of Polyacrylate-Based Adhesives and Coatings

This CTA is the right choice for producing polyacrylate homopolymers and block copolymers with low dispersity (Đ < 1.1), a critical requirement for achieving consistent adhesive tack, peel strength, and coating uniformity. Its high efficiency with acrylate monomers ensures the synthesis of well-defined precursor materials for high-performance formulations.

Scenario 2: Production of Styrenic Block Copolymers for Thermoplastics

When synthesizing styrene-acrylate block copolymers, this agent provides excellent control over the polystyrene block while enabling efficient chain extension with an acrylate monomer. Its design minimizes rate retardation, leading to more efficient manufacturing of materials like thermoplastic elastomers or compatibilizers where sharp interfaces between blocks are required.

Scenario 3: Development of Polymers in Aqueous Emulsion or Basic Formulations

The hydrophobic dodecyl chain confers enhanced hydrolytic stability compared to hydrophilic CTAs, making this agent particularly suitable for RAFT polymerization in aqueous emulsion systems or for synthesizing polymers intended for use in basic (pH > 7) formulations. This stability prevents premature degradation of the CTA, ensuring the polymerization remains controlled throughout the process.

XLogP3

7.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Cyanomethyl dodecyl trithiocarbonate

Dates

Last modified: 08-16-2023

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